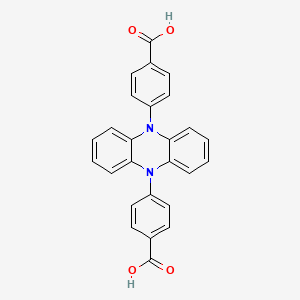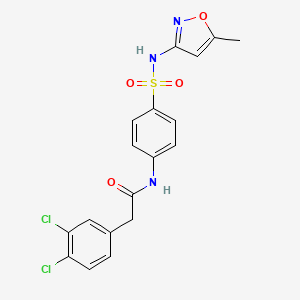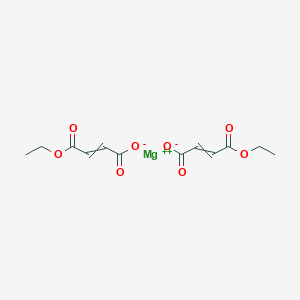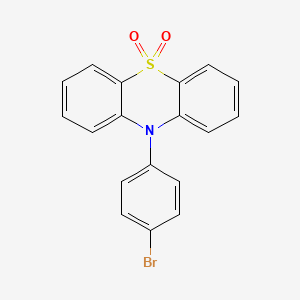![molecular formula C9H9ClN2 B12512778 3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound that features a pyrrolo[3,2-b]pyridine core with a 2-chloroethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of pyrrolo[3,2-b]pyridine with 2-chloroethyl reagents under specific conditions. One common method involves the use of 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-(2-azidoethyl)-1H-pyrrolo[3,2-b]pyridine or 3-(2-thiocyanatoethyl)-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(2-ethyl)-1H-pyrrolo[3,2-b]pyridine.
Aplicaciones Científicas De Investigación
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate DNA.
Biological Research: Used as a probe to study DNA-protein interactions.
Materials Science: Investigated for its potential use in organic electronics and as a building block for novel polymers
Mecanismo De Acción
The mechanism of action of 3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine involves the alkylation of nucleophilic sites in DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. The compound targets guanine bases in the DNA, forming covalent bonds and disrupting the DNA structure .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethyl)pyridine: Similar structure but lacks the pyrrolo[3,2-b]pyridine core.
3-(2-Bromoethyl)-1H-pyrrolo[3,2-b]pyridine: Similar but with a bromoethyl group instead of chloroethyl.
3-(2-Chloroethyl)-1H-indole: Similar but with an indole core instead of pyrrolo[3,2-b]pyridine.
Uniqueness
3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific combination of the pyrrolo[3,2-b]pyridine core and the 2-chloroethyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H9ClN2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4H2 |
Clave InChI |
USFILIKVHJYSOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN2)CCCl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)
![1-[2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12512718.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)


![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B12512766.png)

![{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)
